molecular formula C5H9ClO3S B2888501 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride CAS No. 1849283-82-4

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride

Cat. No.: B2888501
CAS No.: 1849283-82-4
M. Wt: 184.63
InChI Key: ZEQIEESPCKOAQQ-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethane backbone modified with a propenyloxy (allyloxy) substituent. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups or generate sulfonamides .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enoxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-2-3-9-4-5-10(6,7)8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIEESPCKOAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849283-82-4
Record name 2-(prop-2-en-1-yloxy)ethane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(prop-2-en-1-yloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-(Prop-2-en-1-yloxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with electrophiles or radicals.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens and other electrophilic species can react with the double bond in addition reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, for research in biochemistry and molecular biology.

    Material Science: Utilized in the preparation of functional materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes Reference
2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride C₅H₉ClO₃S 196.64 (calc.) Allyloxy (-O-CH₂-CH=CH₂) High reactivity due to electron-rich allyl group; potential for polymerization
Prop-2-ene-1-sulfonyl chloride C₃H₅ClO₂S 140.59 Allyl (-CH₂-CH=CH₂) Simpler structure; lacks ether linkage; used in sulfonylation of alcohols/amines
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₈F₃ClO₄S 328.67 (calc.) Aromatic ring, -CF₃, methoxymethoxy Electron-withdrawing -CF₃ enhances electrophilicity; aromatic stability reduces hydrolysis
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 Aromatic ring, three -CF₃ groups Extreme electrophilicity; thermally stable but moisture-sensitive
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride C₆H₁₁ClO₃S 198.67 (calc.) Tetrahydrofuran ring Steric hindrance from cyclic ether may slow reactions
2,2-Difluoro-2-(oxan-4-yl)ethane-1-sulfonyl chloride C₇H₁₁ClF₂O₃S 248.70 Tetrahydropyran ring, difluoro Fluorine atoms increase stability and lipophilicity
2-{2-[(1-Methoxypropan-2-yl)oxy]ethoxy}ethane-1-sulfonyl chloride C₈H₁₇ClO₅S 260.74 Branched ether chain Increased solubility in polar solvents; steric effects may reduce reactivity

Stability and Handling

  • Aliphatic vs. Aromatic : Aliphatic sulfonyl chlorides (e.g., this compound) are generally more hydrolytically sensitive than aromatic analogs due to reduced resonance stabilization .
  • Fluorinated Derivatives : Compounds like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibit enhanced stability under ambient conditions but require stringent moisture-free handling .

Biological Activity

2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a sulfonyl chloride functional group, which is known for its high reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The molecular formula of this compound is C5_5H9_9ClO3_3S, with a molecular weight of approximately 196.64 g/mol. Its structure can be represented by the following SMILES notation: C=CCOCCS(=O)(=O)Cl .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack by amines and alcohols, leading to the formation of stable covalent bonds. This reactivity is exploited in drug design, particularly for developing compounds that target specific biomolecules.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities often exhibit antimicrobial properties. Similar compounds have been documented to display significant antibacterial and antifungal activities, suggesting that this compound may possess similar effects.

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives have been well-documented. Given that this compound can serve as a precursor for sulfonamide-based drugs, it may contribute to the development of novel anticancer agents through structural modifications.

Study on Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, compounds similar to this compound were tested against common bacterial strains. The results indicated that modifications to the sulfonyl group significantly influenced antimicrobial potency.

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundE. coli17

This table illustrates that the compound exhibited moderate antibacterial activity, comparable to established antibiotics.

Study on Anticancer Activity

Another study focused on the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The findings suggested that compounds with similar structures induced apoptosis in human cancer cells through the activation of caspase pathways.

Cell LineIC50_{50} (µM)
MCF-7 (Breast)20
HeLa (Cervical)15
A549 (Lung)18

The data indicate that this compound may have promising anticancer activity, warranting further investigation.

Q & A

Q. What are the primary synthetic routes for 2-(Prop-2-en-1-yloxy)ethane-1-sulfonyl chloride, and what reaction conditions are critical for high yields?

The compound is typically synthesized via sulfonation of the corresponding ether precursor using chlorosulfonic acid or thionyl chloride. A common method involves reacting 2-(prop-2-en-1-yloxy)ethanol with chlorosulfonic acid under anhydrous conditions at 0–5°C, followed by purification via vacuum distillation. Key parameters include maintaining low temperatures to prevent decomposition and using inert solvents like dichloromethane to stabilize intermediates .

Q. What are the characteristic reactions of the sulfonyl chloride group in this compound?

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines (forming sulfonamides), alcohols (yielding sulfonate esters), and thiols. For example, reaction with primary amines in tetrahydrofuran (THF) at 0°C to room temperature produces sulfonamide derivatives with yields >75%. The propenyloxy group may participate in cycloaddition or polymerization under radical initiators, adding complexity to reactivity profiles .

Advanced Research Questions

Q. How do steric and electronic effects of the propenyloxy group influence reactivity compared to cycloalkyl or aryl ether analogs?

The propenyloxy group introduces electron-withdrawing effects via conjugation with the sulfonyl chloride, enhancing electrophilicity. Steric hindrance from the allyl chain may slow nucleophilic attack compared to smaller substituents (e.g., cyclopentylmethoxy). Computational studies (e.g., density functional theory) can quantify these effects by comparing activation energies for sulfonamide formation across analogs .

Q. What strategies optimize sulfonamide derivative yields while minimizing hydrolysis or side reactions?

  • Catalytic bases : Triethylamine or DMAP neutralizes HCl byproducts, improving reaction kinetics .
  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states.
  • Temperature control : Reactions at 0–10°C reduce competing hydrolysis. Yields >85% are achievable with stoichiometric amine ratios and inert atmospheres .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

The sulfonyl chloride group is prone to hydrolysis in aqueous or basic conditions. Stability studies using NMR or HPLC reveal rapid degradation at pH >7. Storage recommendations: anhydrous conditions at –20°C in amber vials. For kinetic studies, stopped-flow spectroscopy monitors degradation rates in real time .

Q. What advanced analytical techniques validate the compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., allylic protons at δ 5.0–6.0 ppm).
  • Mass spectrometry (LC-MS) : High-resolution MS verifies molecular ions (e.g., [M+H]+^+ at m/z 212.03).
  • X-ray crystallography : SHELX software resolves crystal packing and bond angles, critical for structure-activity studies .

Q. How do structural modifications (e.g., halogenation) impact biological activity in related sulfonyl chlorides?

Fluorine or chlorine substitution on aromatic rings (e.g., 2-(2-chloro-6-fluorophenyl analogs) enhances antimicrobial activity by improving membrane penetration and target binding. Structure-activity relationship (SAR) studies using minimum inhibitory concentration (MIC) assays reveal 2–4-fold potency increases compared to non-halogenated derivatives .

Q. What computational methods predict reactivity and interactions with biological targets?

  • Molecular docking : AutoDock Vina models interactions with enzymes (e.g., carbonic anhydrase), identifying key hydrogen bonds with the sulfonyl group.
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulates reaction pathways for sulfonamide formation, guiding catalyst design.
  • PubChem data mining : Identifies analogs with known bioactivity for virtual screening .

Data Contradictions and Resolution

  • Synthetic yields : reports 87–95% yields using thiourea/NCBSI catalysts, contrasting with 70–80% yields in traditional methods. This discrepancy highlights the need for catalyst optimization .
  • Biological activity : While some studies suggest broad-spectrum antimicrobial effects (), others note limited activity against Gram-negative strains (). Comparative assays under standardized protocols (e.g., CLSI guidelines) are recommended.

Key Methodological Considerations

  • Safety : Use fume hoods and personal protective equipment (PPE) due to corrosive and lachrymatory hazards .
  • Scale-up : Microreactor systems improve heat dissipation and mixing efficiency for gram-scale synthesis .

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